molecular formula C14H13NO3 B11868929 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid CAS No. 921761-05-9

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid

Cat. No.: B11868929
CAS No.: 921761-05-9
M. Wt: 243.26 g/mol
InChI Key: QSYUHNOANKWJLB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline core substituted with a cyclopropyl group at position 1, a methoxy group at position 4, and a carboxylic acid moiety at position 5. Isoquinolines are bicyclic aromatic systems with a nitrogen atom in the benzene-like ring, distinguishing them from quinolines (where the nitrogen is in the pyridine-like ring).

Properties

CAS No.

921761-05-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-18-12-7-15-13(8-2-3-8)11-6-9(14(16)17)4-5-10(11)12/h4-8H,2-3H2,1H3,(H,16,17)

InChI Key

QSYUHNOANKWJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)C(=O)O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazomethane. The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Isoquinoline derivatives with alcohol groups.

    Substitution: Isoquinoline derivatives with various substituted groups.

Scientific Research Applications

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Core Heterocycle: Isoquinoline vs. Quinoline

The compound 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () shares similarities in substituent patterns (cyclopropyl, methoxy, carboxylic acid) but differs in its quinoline core. Key distinctions include:

  • Metabolic Stability: Cyclopropyl groups in both compounds may reduce oxidative metabolism, but the isoquinoline framework might exhibit different cytochrome P450 interactions .

Functional Group Positioning

Property 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic Acid 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Core Structure Isoquinoline Quinoline Pyrimidine
Substituent Positions 1-Cyclopropyl, 4-methoxy, 7-carboxylic acid 1-Cyclopropyl, 7-fluoro, 8-methoxy, 3-carboxylic acid 2-Chloro, 6-methyl, 4-carboxylic acid
Molecular Weight (inferred) ~275 g/mol ~349 g/mol (with fluorine and oxo groups) ~186 g/mol
Key Functional Groups Carboxylic acid, methoxy, cyclopropyl Carboxylic acid, fluoro, methoxy, cyclopropyl Carboxylic acid, chloro, methyl

Notable Observations:

  • Carboxylic Acid Position: The 7-position in the isoquinoline derivative may influence solubility and hydrogen-bonding interactions differently than the 3-position in the quinoline analog.
  • Halogen vs. Methoxy: The fluoro group in the quinoline compound enhances electronegativity and bioavailability, whereas the methoxy group in the target compound offers steric bulk and moderate electron-donating effects .
  • Pyrimidine Comparison : The pyrimidine-based analog () lacks the bicyclic structure but shares a carboxylic acid group, suggesting narrower application in small-molecule drug design due to reduced aromatic surface area .

Research Findings and Implications

Pharmacological Activity

  • Antimicrobial Potential: Quinolines and isoquinolines with cyclopropyl substituents are known to inhibit DNA gyrase in bacteria. The methoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs .
  • Solubility and Bioavailability: The carboxylic acid group enhances water solubility, but the isoquinoline core’s hydrophobicity could limit oral absorption compared to pyrimidine derivatives .

Biological Activity

1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

The primary biological activity of 1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid is linked to its role as an inhibitor of acetyl coenzyme A carboxylase (ACC). ACC is a crucial enzyme involved in fatty acid metabolism, influencing lipid synthesis and energy homeostasis. Inhibition of ACC can lead to decreased synthesis of fatty acids and triglycerides, which has implications for metabolic disorders such as obesity and type 2 diabetes .

Key Mechanisms:

  • ACC Inhibition : The compound's ability to inhibit ACC suggests potential therapeutic applications in managing metabolic syndrome and related disorders. By reducing malonyl CoA levels, it may enhance fatty acid oxidation and improve insulin sensitivity .
  • Antimicrobial Activity : Although less explored, compounds with similar structures have shown antibacterial properties against various Gram-positive and Gram-negative bacteria, indicating a potential for antimicrobial applications .

Therapeutic Implications

The inhibition of ACC by 1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid positions it as a candidate for treating conditions associated with lipid metabolism dysregulation. These include:

  • Obesity : By inhibiting fatty acid synthesis, the compound may help reduce adiposity.
  • Type 2 Diabetes : Improved insulin sensitivity through reduced fat accumulation can aid in diabetes management.
  • Cardiovascular Diseases : Lowering lipid levels may reduce the risk of atherosclerosis and other cardiovascular complications .

Research Findings

Recent studies have focused on the compound's binding affinity to various biological targets. These studies indicate that 1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid exhibits significant interactions with proteins involved in metabolic pathways.

Case Studies

  • Metabolic Syndrome Management : A study demonstrated that compounds similar to 1-cyclopropyl-4-methoxyisoquinoline-7-carboxylic acid effectively reduced body weight and improved glucose tolerance in animal models of obesity .
  • Antimicrobial Testing : Preliminary tests indicated that derivatives of isoquinoline compounds possess notable antibacterial activity, suggesting further exploration into their use as antibiotics or adjunct therapies in infectious diseases .

Data Table: Biological Activities of 1-Cyclopropyl-4-methoxyisoquinoline-7-carboxylic Acid

Activity Mechanism Potential Applications
ACC InhibitionReduces fatty acid synthesisObesity, Type 2 Diabetes
AntimicrobialInhibits bacterial growthAntibiotic development
Insulin Sensitivity ImprovementEnhances fatty acid oxidationMetabolic Syndrome

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